D-Lixosa-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

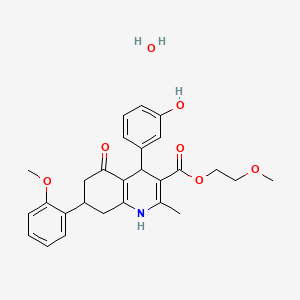

D-Lyxose-1-13C is a compound with the molecular formula C5H10O5 . It is a labeled version of D-Lyxose, which is the C’-2 epimer of D-xylose . It is used in molecular model calculations for drug binding and recognition studies related to aldose reductase .

Synthesis Analysis

D-Lyxose can be produced from D-glucose through a series of microbial and enzymatic reactions . The process involves the conversion of D-glucose to D-arabitol, which is then almost completely converted to D-xylulose using Acetobacter aceti IFO 3281. Finally, D-lyxose is prepared from D-xylulose enzymatically using L-ribose isomerase .Molecular Structure Analysis

The molecular structure of D-Lyxose-1-13C has been analyzed in various studies . The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose .Chemical Reactions Analysis

D-Lyxose isomerase (D-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .Physical and Chemical Properties Analysis

D-Lyxose-1-13C has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass and monoisotopic mass are 151.05617825 g/mol .Aplicaciones Científicas De Investigación

Azúcares funcionales: d-LI permite la producción de azúcares funcionales tales como:

Aplicaciones de salud

D-Lixosa-1-13C tiene posibles aplicaciones relacionadas con la salud:

- Precursor de α-Galactosilceramida: this compound sirve como precursor de la α-galactosilceramida, un estimulante inmunitario. Este compuesto ha mostrado ser prometedor en el tratamiento de ciertos cánceres murinos .

Síntesis de azúcares raros

This compound contribuye a la síntesis de azúcares raros. La estrategia del Prof. Izumori involucra la epimerización enzimática, la isomerización y la oxidación-reducción. Siguiendo este enfoque, los monosacáridos se pueden unir para crear una amplia gama de azúcares raros .

Mecanismo De Acción

Target of Action

The primary target of D-Lyxose-1-13C is the enzyme D-Lyxose isomerase . This enzyme is an important aldose-ketose isomerase that catalyzes the reversible isomerization between D-lyxose and D-xylulose . It plays a crucial role in the metabolic pathways of these sugars .

Mode of Action

D-Lyxose-1-13C interacts with its target, D-Lyxose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-Lyxose-1-13C to D-Xylulose . This interaction results in the conversion of D-Lyxose-1-13C to another sugar form, thereby altering its structure and properties .

Biochemical Pathways

The action of D-Lyxose-1-13C primarily affects the metabolic pathway involving the conversion of D-lyxose to D-xylulose . This pathway is part of the larger pentose phosphate pathway (PPP), which plays a key role in the metabolism of sugars . The conversion of D-lyxose to D-xylulose by D-Lyxose isomerase is a critical step in this pathway .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, including its conversion to D-xylulose by D-Lyxose isomerase . The impact of these ADME properties on the bioavailability of D-Lyxose-1-13C is currently unknown.

Result of Action

The action of D-Lyxose-1-13C results in its conversion to D-xylulose, a different form of sugar . This conversion alters the structure and properties of D-Lyxose-1-13C, potentially influencing its biological activities and functions .

Action Environment

The action of D-Lyxose-1-13C is influenced by various environmental factors. For instance, the activity of D-Lyxose isomerase, the enzyme that catalyzes the conversion of D-Lyxose-1-13C, is known to be highly thermoactive and thermostable, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . Therefore, temperature is a key environmental factor that can influence the action, efficacy, and stability of D-Lyxose-1-13C .

Safety and Hazards

Direcciones Futuras

D-Lyxose-1-13C and its isomerases have potential for various industrial applications due to their high substrate specificity, thermostability, and solvent tolerance . They are also of interest in the production of functional sugars, which have wide application prospects in the food, cosmetics, and pharmaceutical industries .

Análisis Bioquímico

Biochemical Properties

D-Lyxose-1-13C plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzyme is highly specific for D-lyxose, showing minimal activity towards other sugars . The interaction between D-Lyxose-1-13C and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar molecule. Additionally, D-Lyxose-1-13C can interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.

Cellular Effects

D-Lyxose-1-13C affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of D-Lyxose-1-13C can alter the expression of genes involved in sugar metabolism, leading to changes in the production of enzymes and other proteins . This compound also impacts cellular signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of D-Lyxose-1-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D-Lyxose-1-13C binds to the active site of D-lyxose isomerase, facilitating the isomerization reaction . This interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the proper orientation of the sugar molecule for catalysis. Additionally, D-Lyxose-1-13C can influence the activity of other enzymes by acting as a competitive inhibitor or activator, depending on the specific metabolic context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lyxose-1-13C can change over time. The stability of D-Lyxose-1-13C is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, D-Lyxose-1-13C may undergo degradation, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that D-Lyxose-1-13C can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of D-Lyxose-1-13C vary with different dosages in animal models. At low doses, D-Lyxose-1-13C may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of D-Lyxose-1-13C is required to elicit a measurable response. At very high doses, D-Lyxose-1-13C may exhibit toxic or adverse effects, including disruptions in normal cellular function and potential cytotoxicity.

Metabolic Pathways

D-Lyxose-1-13C is involved in several metabolic pathways, primarily those related to sugar metabolism. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the conversion of D-lyxose to D-xylulose . This interaction is crucial for maintaining the balance of sugar molecules within the cell. Additionally, D-Lyxose-1-13C can affect metabolic flux, altering the levels of various metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, D-Lyxose-1-13C is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of D-Lyxose-1-13C across cellular membranes and ensure its proper localization within different cellular compartments . The distribution of D-Lyxose-1-13C can impact its availability for biochemical reactions and its overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of D-Lyxose-1-13C is influenced by targeting signals and post-translational modifications. These mechanisms direct D-Lyxose-1-13C to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular function . The activity of D-Lyxose-1-13C may vary depending on its localization, with certain cellular environments enhancing or inhibiting its interactions with biomolecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Lyxose-1-13C involves the conversion of a starting material into D-ribose-5-phosphate, followed by the incorporation of 13C at the C1 position of the ribose ring, and subsequent conversion to D-Lyxose-1-13C.", "Starting Materials": [ "D-glucose", "ATP", "MgCl2", "Tris-HCl", "NADPH", "Glucose-6-phosphate dehydrogenase", "Phosphoglucoisomerase", "Aldolase", "Transketolase", "Thiamine pyrophosphate", "Ribose-5-phosphate isomerase", "Sodium borohydride", "13C-labeled formaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "D-glucose is converted to D-glucose-6-phosphate in the presence of ATP, MgCl2, and hexokinase.", "Glucose-6-phosphate is converted to D-ribose-5-phosphate through a series of reactions involving NADPH, Glucose-6-phosphate dehydrogenase, phosphoglucoisomerase, aldolase, and transketolase.", "D-ribose-5-phosphate is treated with thiamine pyrophosphate and Ribose-5-phosphate isomerase to convert it to ribulose-5-phosphate.", "Ribulose-5-phosphate is reduced with sodium borohydride to form ribitol.", "Ribitol is oxidized with sodium cyanoborohydride and hydrochloric acid to produce 13C-labeled formaldehyde.", "Formaldehyde is reacted with ribulose-5-phosphate in the presence of sodium borohydride and sodium hydroxide to produce D-ribitol-5-phosphate-1-13C.", "D-ribitol-5-phosphate-1-13C is treated with acid to remove the phosphate group, yielding D-ribitol-1-13C.", "D-ribitol-1-13C is oxidized with sodium periodate to form D-Lyxose-1-13C." ] } | |

Número CAS |

70849-22-8 |

Fórmula molecular |

C5H10O5 |

Peso molecular |

151.122 |

Nombre IUPAC |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |

Clave InChI |

PYMYPHUHKUWMLA-IQGOOSNCSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)